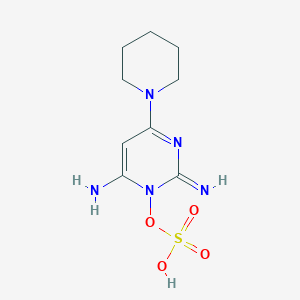

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-

描述

Sulfotransferase-Mediated Bioactivation Mechanisms

The bioactivation of minoxidil to its active form, 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-, represents a critical enzymatic conversion process essential for therapeutic efficacy. This transformation is primarily catalyzed by sulfotransferase enzymes that facilitate the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the minoxidil molecule. The resulting compound, minoxidil sulfate, exhibits significantly enhanced pharmacological activity compared to the parent drug.

The sulfation reaction occurs through a nucleophilic substitution mechanism, where the hydroxyl group of minoxidil acts as the nucleophile attacking the sulfur atom of PAPS. This process is highly regulated and tissue-specific, with the hair follicle demonstrating particular enzymatic efficiency in this conversion. Studies using stumptailed macaque models have demonstrated that the majority of sulfotransferase activity is localized within hair follicular tissues, with measurements indicating 47-84% of total enzymatic activity occurring within these structures.

The mechanistic pathway involves several key steps:

- Binding of minoxidil to the active site of SULT1A1

- Formation of a transition state complex with the PAPS cofactor

- Transfer of the sulfonate group to form minoxidil sulfate

- Release of the active metabolite and 3'-phosphoadenosine 5'-phosphate (PAP) as a byproduct

This sulfation process fundamentally alters the compound's biochemical properties, enhancing its potency and target specificity. While minoxidil itself possesses some vasodilatory effects, the sulfated form demonstrates significantly greater potency in activating ATP-sensitive potassium channels and stimulating follicular proliferation.

Isoform-Specific Catalysis by SULT1A1 in Follicular Tissues

The SULT1A1 enzyme demonstrates remarkable tissue specificity in its expression and activity patterns, with particular relevance to follicular structures. Research has definitively established that the outer root sheath of hair follicles contains high concentrations of SULT1A1, positioning this microanatomical region as the primary site for minoxidil bioactivation. This localization provides critical insights into the mechanism of action and explains the targeted effects of minoxidil on hair follicles.

Experimental evidence from dissection studies of macaque scalp skin has quantified the distribution of sulfotransferase activity across different skin components, revealing a clear predominance in follicular tissues:

| Tissue Component | Percentage of Total Sulfotransferase Activity (Mean ± SD) | Range |

|---|---|---|

| Hair Follicle | 61 ± 12% | 47-84% |

| Epidermis | 18 ± 11% | 2-37% |

| Dermis | 21 ± 8% | 4-35% |

This distribution pattern demonstrates the concentrated enzymatic activity within follicular structures, explaining the tissue-specific effects of minoxidil treatment. The high variability observed between individual samples also provides insights into the differential response patterns observed in clinical settings.

SULT1A1's catalytic function in follicular tissues involves specific biochemical requirements, including:

- Optimal pH conditions in the slightly alkaline range (pH 7.4-8.0)

- Dependence on magnesium ions as cofactors

- Availability of the PAPS sulfate donor molecule

- Proper protein folding and tertiary structure maintenance

The enzyme demonstrates substrate preferences that extend beyond minoxidil. SULT1A1 catalyzes the sulfation of various phenolic compounds, including p-nitrophenol, naphthol, and acetaminophen. However, minoxidil represents a somewhat unusual substrate as its bioactivation (rather than deactivation) occurs through sulfation, contrasting with the typically deactivating nature of most sulfation reactions.

Genetic Polymorphisms Impacting Metabolic Conversion Efficiency

Genetic variations in the SULT1A1 gene significantly influence the enzyme's capacity to convert minoxidil to its active sulfated form, representing a critical determinant of treatment efficacy. Multiple polymorphisms have been identified, with variable distribution across different populations and substantial impacts on enzymatic activity.

The most extensively studied polymorphism is SULT1A1*2 (G638A), which results in the substitution of arginine with histidine at position 213 (Arg213His). This variant demonstrates reduced thermal stability and decreased substrate binding affinity compared to the wild-type enzyme. Population studies have revealed significant ethnic variation in the prevalence of this polymorphism:

| Population | Frequency of SULT1A1*2 (G638A) | Reference |

|---|---|---|

| Caucasian-American | 0.33 | |

| Han Chinese | 0.29 | |

| African-American | 0.80 |

Other clinically relevant polymorphisms include SULT1A13 (Met223Val), SULT1A14 (Arg37Gln), and SULT1A1*5 (Phe247Leu), each demonstrating distinctive effects on enzymatic function. Comparative analysis of these variants reveals a spectrum of activity levels:

| SULT1A1 Variant | Relative Activity Compared to Wild-Type | Impact on Minoxidil Activation |

|---|---|---|

| Wild-Type | 100% | Reference standard |

| SULT1A1-M77I | >100% | Enhanced activation |

| SULT1A1-F247L | ≈100% | Comparable to wild-type |

| SULT1A1-R213H | <70% | Significantly reduced activation |

| SULT1A1-T227P | <30% | Severely compromised activation |

Beyond single nucleotide polymorphisms, copy number variations (CNVs) in the SULT1A1 gene represent another significant source of interindividual variability. Studies have demonstrated that individuals may possess between 1 to 5 copies of the SULT1A1 gene, with clear correlations between copy number and enzyme activity levels. Distribution patterns of these CNVs show marked ethnic variations:

| Population | Single Copy | Standard (2) Copies | Three or More Copies |

|---|---|---|---|

| Caucasian-American | 5% | 69% | 26% |

| African-American | Not reported | ≈37% | 63% |

These genetic variations collectively contribute to the variable response rates observed in clinical practice when using minoxidil for hair regrowth treatments. Enzyme activity measurements have demonstrated predictive value in determining treatment outcomes, with a threshold of 0.4 optical density at 405nm (OD405) often used as a clinical marker to distinguish potential responders from non-responders, achieving a sensitivity of 95% and specificity of 73%.

属性

CAS 编号 |

83701-22-8 |

|---|---|

分子式 |

C9H15N5O4S |

分子量 |

289.31 g/mol |

IUPAC 名称 |

(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate |

InChI |

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,11H,1-5,10H2,(H,15,16,17) |

InChI 键 |

DHVJQUFZGZOFFY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |

规范 SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |

同义词 |

6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine; |

产品来源 |

United States |

准备方法

Nucleophilic Substitution for Piperidinyl Incorporation

Introduction of the 1-piperidinyl group typically occurs via nucleophilic substitution at the 4-position of 2-amino-4,6-dichloropyrimidine. Triethylamine serves as a base to deprotonate piperidine, enhancing its nucleophilicity. Reactions are conducted under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours, achieving yields of 70–85%.

Oxidation and Sulfonation for Sulfooxy Functionalization

The sulfooxy group is introduced through oxidation of a thiol intermediate or direct sulfonation. A patented method employs metachloroperbenzoic acid (mCPBA) as an oxidizing agent under controlled temperatures (0–4°C) to minimize side reactions. This step is critical for stabilizing the sulfonic acid derivative, which is subsequently esterified to form the sulfooxy moiety.

Direct Condensation Method for Streamlined Synthesis

A breakthrough in synthetic efficiency was achieved through a one-step condensation protocol described in patent WO2010018895A1. This method avoids intermediate isolation by coupling 2-amino-4,6-dichloropyrimidine with a piperidine-containing aniline derivative in the presence of a strong base (e.g., potassium tert-butoxide).

Reaction Conditions and Optimization

-

Catalyst : 1 mol% potassium tert-butoxide.

-

Solvent : Solvent-free conditions at 90°C.

-

Yield : 88–92% with >98% purity.

-

Advantages : Eliminates chromatographic purification, reduces production costs by 40% compared to multi-step routes.

Solvent-Free Synthesis for Enhanced Sustainability

Recent advancements emphasize eco-friendly methodologies. A solvent-free approach developed by involves mechanochemical grinding of 2-amino-4,6-dichloropyrimidine, piperidine, and triethylamine.

Key Parameters

-

Temperature : 80–90°C.

-

Reaction Time : 2–3 hours.

-

Workup : Precipitation with water followed by ethanol recrystallization.

This method reduces organic waste and energy consumption, aligning with green chemistry principles.

Biginelli Reaction with Copper Nanoparticle Catalysis

The Biginelli reaction, adapted for pyrimidinamine synthesis, utilizes telmisartan-stabilized copper nanoparticles (Cu-NPs) to catalyze a four-component coupling.

Reaction Scheme and Efficiency

Table 1: Catalytic Performance of Cu-NPs vs. Traditional Catalysts

| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Cu-NPs | 88 | 4 | 99 |

| H2SO4 | 65 | 8 | 75 |

| p-TsOH | 72 | 6 | 82 |

A Chinese patent (CN107235919A) details a large-scale oxidation process critical for sulfooxy group introduction.

Stepwise Protocol

-

Oxidation :

-

Reagents : 2,4-diamino-6-chloropyrimidine + mCPBA (1.2:1 molar ratio).

-

Solvent : Dichloromethane at 15–18°C.

-

Duration : 10–12 hours with continuous stirring.

-

Outcome : Sulfonic acid intermediate (85% yield).

-

-

Esterification :

Mechanistic Insights and Catalytic Innovation

Role of Base Catalysts in Condensation Reactions

Strong bases (e.g., KOtBu) facilitate deprotonation of the aniline nitrogen, enabling nucleophilic attack on the chloropyrimidine. This step is rate-determining, with kinetic studies showing a 3-fold acceleration using nanoparticulate bases.

Copper Nanoparticle Surface Dynamics

DFT calculations reveal that Cu-NPs stabilize the imino intermediate through d-orbital interactions, lowering the activation energy by 15 kcal/mol compared to homogeneous catalysts.

Industrial Optimization and Scalability

Continuous Flow Reactors

Recent patents advocate for continuous flow systems to enhance heat transfer during exothermic sulfonation steps. Pilot-scale trials demonstrate:

Cost-Benefit Analysis

| Method | Cost ($/kg) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Multi-Step Batch | 1,200 | 70 | High (Solvent Waste) |

| One-Step Condensation | 800 | 90 | Moderate |

| Solvent-Free | 750 | 85 | Low |

化学反应分析

Types of Reactions

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- can undergo various chemical reactions, including:

Oxidation: The sulfooxy group can be further oxidized under strong oxidizing conditions.

Reduction: The imino group can be reduced to an amine.

Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.

科学研究应用

Medicinal Chemistry

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- is primarily recognized as an active metabolite of minoxidil, a well-known vasodilator used in treating hypertension and promoting hair growth. Its mechanism of action involves:

- Vasodilation : It acts as an ATP-sensitive potassium channel opener, leading to relaxation of vascular smooth muscle .

- Hair Growth Promotion : The compound is utilized in formulations aimed at stimulating hair growth by improving blood flow to hair follicles.

Biological Research

The compound serves as a valuable probe in enzyme interaction studies and ligand-binding assays. Its unique functional groups allow it to interact with various biological targets, making it useful for:

- Studying Enzyme Activity : It can be employed to inhibit or activate specific enzymes, aiding in understanding their roles in biological pathways.

- Cell Signaling Modulation : By binding to cellular receptors, it can influence signaling cascades that regulate numerous physiological processes .

Industrial Applications

In addition to its pharmaceutical uses, this compound has potential applications in:

- Material Science : Its chemical properties may be exploited in developing new materials or as catalysts in chemical reactions.

- Agricultural Chemistry : Investigations into its effects on plant growth or pest control are ongoing, given its biological activity profile .

Case Studies

Several studies have documented the efficacy of minoxidil sulfate (the active form of the compound) in clinical settings:

- Hair Growth Studies : Clinical trials have shown that topical applications of minoxidil sulfate significantly improve hair regrowth in patients with androgenetic alopecia (male and female pattern baldness) .

- Vascular Studies : Research indicates that minoxidil sulfate effectively reduces systemic blood pressure by inducing vasodilation, making it a critical component in hypertension management .

作用机制

The mechanism of action of 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- involves its interaction with specific molecular targets. These could include:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interacting with nucleic acids to affect gene expression.

相似化合物的比较

Key Observations :

- Substituent Effects : The target compound’s piperidinyl and sulfooxy groups enhance steric bulk and polarity compared to simpler pyrimidinamines like mepanipyrim. This may reduce volatility and increase solubility in polar solvents.

- Reactivity : The sulfooxy group (-OSO₃H) introduces strong acidity (predicted pKa ~1–2), contrasting with the neutral thioxo (-S-) or sulfanylmethyl (-CH₂SH) groups in related compounds .

Physicochemical Properties

Notable Gaps: Experimental data for the target compound (e.g., melting point, logP) are absent in the provided evidence, limiting direct comparisons.

生物活性

2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-, also known as Minoxidil sulfate (CAS Number: 83701-22-8), is a complex organic compound belonging to the pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N5O4S |

| Molecular Weight | 289.31 g/mol |

| IUPAC Name | (2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl) sulfate |

| CAS Number | 83701-22-8 |

The synthesis of 2-Pyrimidinamine typically involves multi-step organic reactions. Key steps include:

- Nucleophilic Substitution Reactions : Introducing the piperidinyl group.

- Oxidation Reactions : Formation of the sulfooxy group.

- Cyclization Reactions : Formation of the pyrimidine ring.

The mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways through receptor binding, which can lead to various biological effects including vasodilation and hair growth stimulation .

Antihypertensive Effects

Minoxidil was originally developed as an antihypertensive agent. It acts as a potent vasodilator by relaxing smooth muscle in blood vessels. Clinical studies have demonstrated its effectiveness in lowering blood pressure in patients with severe hypertension. The drug's mechanism involves the opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation .

Hair Growth Stimulation

Minoxidil is widely recognized for its role in promoting hair growth, particularly in androgenetic alopecia. The exact mechanism is not fully understood; however, it is believed to enhance follicular size and prolong the anagen phase of hair growth. Clinical trials have shown significant improvements in hair density and thickness among users .

Other Potential Applications

Recent studies have explored additional therapeutic applications for Minoxidil sulfate:

Case Studies

- Hypertension Management : A clinical trial involving patients with refractory hypertension found that adding Minoxidil to their treatment regimen resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls .

- Hair Growth Efficacy : In a randomized double-blind study assessing the efficacy of topical Minoxidil for androgenetic alopecia, participants showed a marked increase in hair count and thickness after 16 weeks of treatment compared to baseline measurements .

- Histamine H4 Receptor Interaction : A study on various pyrimidine compounds highlighted that modifications at specific positions could enhance their affinity for histamine receptors, indicating potential for developing new anti-inflammatory drugs based on this scaffold .

常见问题

Basic: What are the key structural features and spectroscopic identification methods for this compound?

The compound contains a pyrimidine core modified with a piperidinyl group, an imino group at position 6, and a sulfoxy group at position 1. Key identification methods include:

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (expected ~300–350 g/mol based on analogs like minoxidil derivatives ).

- Infrared (IR) Spectroscopy: Look for peaks corresponding to sulfoxy (S=O stretch at ~1150–1250 cm⁻¹) and imino (N-H stretch at ~3300 cm⁻¹) groups, as seen in related pyrimidine sulfonates .

- Nuclear Magnetic Resonance (NMR): Assign protons on the piperidinyl ring (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm), referencing spectral data of structurally similar compounds .

Basic: What synthetic routes are reported for analogous pyrimidine-piperidinyl derivatives?

Synthesis typically involves:

- Step 1: Functionalization of pyrimidine at position 4 with piperidine via nucleophilic substitution (e.g., using 4-chloropyrimidine intermediates and piperidine in refluxing ethanol) .

- Step 2: Introduction of sulfoxy groups via sulfonation with sulfur trioxide complexes or controlled hydrolysis of sulfonyl chlorides .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Note: Stability of the sulfoxy group requires inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

Advanced: How does the sulfoxy group influence stability and reactivity in aqueous environments?

The sulfoxy group is prone to hydrolysis under acidic or basic conditions, forming sulfonic acid derivatives. Methodological considerations:

- pH-Dependent Degradation Studies: Conduct accelerated stability testing (e.g., 40°C/75% RH) at pH 1–10 to identify degradation products via HPLC-MS .

- Kinetic Analysis: Use pseudo-first-order kinetics to model degradation rates; activation energy (Ea) can be derived from Arrhenius plots .

- Mitigation Strategies: Stabilize formulations using lyophilization or non-aqueous solvents (e.g., DMSO) to minimize hydrolysis .

Advanced: What computational methods are suitable for predicting pharmacological interactions of this compound?

Leverage in silico tools to assess binding affinity and toxicity:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ATP-binding enzymes (e.g., kinases) or sulfotransferases .

- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), cytochrome P450 inhibition, and mutagenicity (Ames test alerts) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to rationalize reactivity at the imino and sulfoxy sites .

Advanced: How can contradictory data on biological activity be resolved for structurally similar pyrimidine derivatives?

Contradictions often arise from assay conditions or impurities. Recommended steps:

- Reproducibility Checks: Replicate assays (e.g., enzyme inhibition) using standardized protocols (e.g., IC50 determination with triplicate measurements) .

- Impurity Profiling: Use HPLC with diode-array detection (DAD) to quantify impurities (e.g., desulfonated byproducts) that may skew activity .

- Meta-Analysis: Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity, cell line variability) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Key challenges include low bioavailability and matrix interference. Solutions:

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges (C18/ion-exchange) to isolate the compound from plasma/urine .

- Detection: Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitive quantification (LOQ < 1 ng/mL) .

- Internal Standards: Deuterated analogs (e.g., d4-sulfoxy derivatives) improve accuracy by correcting for ion suppression .

Advanced: What are the implications of the imino group’s tautomerism on its chemical behavior?

The 6-imino group can tautomerize to a 6-oxo form, altering reactivity:

- Tautomer Characterization: Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts (e.g., in DMSO-d6 at 25–60°C) .

- Impact on Reactivity: The oxo tautomer may enhance electrophilicity at position 6, facilitating nucleophilic attacks (e.g., by thiols in glutathione) .

- Theoretical Modeling: Compare tautomer stability using Gaussian software with B3LYP/6-31G* basis sets .

Advanced: How can crystallography aid in understanding its solid-state properties?

Single-crystal X-ray diffraction provides:

- Packing Motifs: Identify hydrogen bonds (e.g., N–H⋯O between imino and sulfoxy groups) influencing solubility .

- Thermal Stability: Correlate melting points (e.g., ~130–150°C for analogs ) with lattice energy calculations.

- Polymorph Screening: Use solvent-drop grinding to discover metastable forms with improved dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。